N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide
Description
N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is a synthetic small molecule characterized by a benzoxazine core fused with a piperidine moiety. The benzoxazine ring system (3-oxo-3,4-dihydro-2H-1,4-benzoxazine) is substituted at position 6 with a carboxamide group, while the piperidine nitrogen is functionalized with a 3,4-dimethoxybenzyl group.
The compound’s design aligns with trends in medicinal chemistry, where benzoxazine derivatives are explored for their bioactivity, including antimicrobial, anti-inflammatory, or kinase-inhibitory properties . However, the absence of specific studies on this molecule necessitates comparative analysis with structurally related analogues.
Properties
Molecular Formula |
C23H27N3O5 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide |
InChI |
InChI=1S/C23H27N3O5/c1-29-20-5-3-15(11-21(20)30-2)13-26-9-7-17(8-10-26)24-23(28)16-4-6-19-18(12-16)25-22(27)14-31-19/h3-6,11-12,17H,7-10,13-14H2,1-2H3,(H,24,28)(H,25,27) |
InChI Key |
XJBXELCNVQVMTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)NC(=O)C3=CC4=C(C=C3)OCC(=O)N4)OC |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Piperidine
Piperidine is treated with 3,4-dimethoxybenzaldehyde in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH3CN) to form 1-(3,4-dimethoxybenzyl)piperidine .
Introduction of the 4-Amino Group
The 4-position of piperidine is functionalized via:
-
Boc Protection : N-Boc-piperidine-4-amine is alkylated with 3,4-dimethoxybenzyl bromide under basic conditions (K2CO3, DMF).
-
Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA) yields the free amine.
Optimization Notes :
-
Alkylation efficiency improves with polar aprotic solvents (DMF, acetonitrile).
Amide Coupling to Assemble the Final Compound
The benzoxazine-carboxylic acid and piperidine-amine fragments are conjugated via amide bond formation:
Activation of the Carboxylic Acid
The carboxylic acid group of the benzoxazine intermediate is activated using:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxybenzotriazole)
Coupling Reaction
The activated acid reacts with the 4-piperidyl amine in anhydrous DCM or DMF at 0–25°C. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to scavenge HCl.
Representative Procedure :
-
Dissolve 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid (1.0 eq) in DCM.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq), stir for 10 minutes.
-
Add 1-(3,4-dimethoxybenzyl)-4-piperidylamine (1.1 eq), stir for 12–24 hours.
-
Purify via column chromatography (SiO2, ethyl acetate/hexane gradient).
Alternative Routes and Modifications
One-Pot Sequential Synthesis
A streamlined approach involves simultaneous cyclization and coupling:
-
Anthranilic acid derivative, α-keto acid, and 1-(3,4-dimethoxybenzyl)-4-piperidylamine are reacted in a single vessel.
-
CuCl catalyzes the decarboxylative amidation and cyclization steps.
Advantages : Reduced purification steps; Disadvantages : Lower yield (45–55%).
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions vary depending on the substituent being introduced, but often involve the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 425.5 g/mol
- CAS Number : 1435978-72-5
The presence of a benzoxazine ring contributes to its stability and potential biological activity. The piperidine moiety and dimethoxybenzyl group enhance its chemical properties and interactions with biological targets .
Biological Activities
Research indicates that N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide exhibits promising biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that related compounds show significant anti-inflammatory effects, making this compound a candidate for developing new anti-inflammatory agents. It has been noted to inhibit edema effectively.
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. This positions it as a potential lead for antimicrobial drug development.
- Anticancer Potential : Similar compounds within the benzoxazine class have demonstrated anticancer activity. For instance, derivatives have shown IC values ranging from 7.84 to 16.2 µM against several cancer cell lines, indicating their potential for further structural optimization .
Case Studies and Research Findings
Several studies highlight the compound's potential applications:
- Study on Anti-inflammatory Effects : Research demonstrated that related benzoxazine derivatives significantly increased pain thresholds and suppressed inflammatory responses more effectively than traditional anti-inflammatory drugs like Diclofenac .
- Anticancer Evaluation : A study evaluated various benzoxazines for their anticancer properties, with some derivatives showing promising activity against multiple cancer cell lines. This suggests that this compound could be further investigated as a lead compound in cancer therapy .
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related benzoxazine and carboxamide derivatives, based on evidence from synthesis, nomenclature, and pharmacological studies.
Balcinrenone (C20H18FN3O5)
Balcinrenone () shares a benzoxazine-carboxamide scaffold but differs in substituents:
- Core structure : Contains a fluorinated benzoxazine (7-fluoro-3,4-dihydro-2H-1,4-benzoxazine) linked to a methylacetamide group.
- Key differences: The absence of a piperidine-3,4-dimethoxybenzyl group in balcinrenone reduces its molecular weight (389.37 g/mol vs. ~470–500 g/mol estimated for the target compound). The fluorine atom may enhance metabolic stability and receptor binding affinity compared to methoxy groups .
2-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]-N-[3-(trifluoromethyl)benzyl]benzamide (C24H17F3N2O4)
This analogue () replaces the piperidine-dimethoxybenzyl group with a trifluoromethylbenzyl-substituted benzamide:
- Physical properties : Higher molecular weight (454.4 g/mol) and predicted acidity (pKa ~11.92) suggest distinct solubility and bioavailability profiles compared to the target compound .
Piperazine-Linked Benzoxazole/Benzoxazine Derivatives
Compounds from , such as 4-(3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-N-phenylpiperazine-1-carboxamide, highlight the role of piperazine in modulating activity:
- Key contrast : The target compound’s piperidine ring (vs. piperazine) and 3,4-dimethoxybenzyl substitution may alter conformational flexibility and hydrogen-bonding capacity. Piperidine derivatives often exhibit enhanced blood-brain barrier penetration .
Benzothiazine Derivatives with Antimicrobial Activity
describes benzothiazine-carboxamides (e.g., ethyl [4-({[4-(N-pyridin-aminosulfonyl)phenyl]amino}methyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetate) with demonstrated antibacterial and antifungal activity.
Comparative Data Table
Research Implications and Limitations
Key research gaps include:
- Synthetic optimization : The 3,4-dimethoxybenzyl group may require evaluation for metabolic susceptibility (e.g., demethylation).
- Biological screening: Comparative studies with balcinrenone or trifluoromethyl-substituted analogues could clarify structure-activity relationships.
Further investigations should prioritize synthesis, in vitro assays, and pharmacokinetic profiling to validate hypotheses derived from structural comparisons.
Biological Activity
N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is a complex organic compound with significant potential for various biological applications. This article delves into its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The compound features a benzoxazine ring , which is known for its stability and biological activity. Its structure includes:
- A piperidine moiety that enhances its interaction with biological targets.
- A dimethoxybenzyl group , contributing to its chemical properties.
This unique combination of functional groups positions the compound as a candidate for further medicinal chemistry research.
Antimicrobial Properties
Preliminary studies indicate that derivatives of this compound exhibit antimicrobial activity . Specific findings include:
- Inhibition of bacterial strains such as Escherichia coli and Staphylococcus aureus.
- Potential application as a lead compound for developing new antibiotics .
Anti-inflammatory Effects
Research has highlighted the compound's potential as an anti-inflammatory agent . The benzoxazine derivatives have shown effectiveness in inhibiting edema in experimental models, suggesting their utility in treating inflammatory conditions.
Synthesis and Evaluation
The synthesis of this compound can be achieved through various methods, including:
- One-pot Mannich reactions involving substituted phenols and amines.
The synthesized compounds undergo rigorous evaluation for their biological activities.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(3-methylphenyl)-3,4-dihydrobenzo[e][1,3]oxazine | Benzoxazine ring with methyl substitution | Antimicrobial |
| 2-(piperidin-1-yl)benzothiazole | Piperidine ring with a thiazole moiety | Anticancer |
| 5-methyl-N-(piperidin-1-yl)thiophene carboxamide | Thiophene with piperidine | Anti-inflammatory |
GSK-3β Inhibition
A study focused on related compounds identified them as potent inhibitors of GSK-3β (Glycogen synthase kinase 3 beta), with an IC50 value of 1.6 µM. The treatment of neuroblastoma cells with these compounds resulted in significant increases in GSK-3β Ser9 levels, indicating their potential role in cancer therapy .
Q & A
Basic: What are the key considerations for designing a scalable synthesis route for N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide?
A scalable synthesis requires:
- Reagent selection : Use coupling agents (e.g., EDCI/HOBt) for amide bond formation and protecting groups (e.g., tert-butoxycarbonyl) for amine stability .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, as seen in analogous benzoxazine syntheses .
- Purification strategies : Column chromatography or recrystallization (using ethanol/water mixtures) ensures high purity .
- Hazard analysis : Pre-reaction risk assessments for exothermic steps (e.g., acylations) are critical for safety .
Advanced: How can researchers resolve contradictory spectral data (e.g., NMR, IR) observed during the characterization of this compound?
Contradictions may arise from:
- Tautomerism : The 3-oxo group in the benzoxazine ring may exhibit keto-enol tautomerism, altering NMR signals. Use deuterated DMSO to stabilize tautomers and compare with computed spectra (DFT) .
- Dynamic effects : Variable-temperature NMR (e.g., 25–80°C) can identify conformational exchanges in the piperidyl moiety .
- Impurity interference : HPLC-MS (C18 column, 0.1% formic acid mobile phase) detects trace byproducts not visible in routine NMR .
Basic: What analytical techniques are essential for confirming the structural integrity of this compound?
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., ESI+ mode, resolving power >30,000) .
- X-ray crystallography : Resolve stereochemistry of the piperidyl and benzoxazine moieties (if crystalline) .
- 2D NMR (COSY, HSQC) : Assign proton-proton correlations and quaternary carbons, especially in the 3,4-dimethoxybenzyl group .
Advanced: What methodological approaches are recommended for optimizing catalytic conditions in the formation of the benzoxazine ring system?
- Catalyst screening : Test palladium (e.g., Pd(OAc)₂) or organocatalysts (e.g., DMAP) for cyclization efficiency. Evidence from similar systems shows Pd catalysts improve regioselectivity .
- Solvent effects : Evaluate aprotic vs. protic solvents; DMF may accelerate ring closure via dipole stabilization .
- Design of Experiments (DoE) : Use response surface methodology to balance temperature (80–120°C), catalyst loading (1–5 mol%), and reaction time (6–24 h) .
Basic: What are the critical steps for ensuring purity during the final stages of synthesis, and which analytical techniques are most effective?
- Precipitation : Acid-base workup (e.g., HCl/NaHCO₃) removes unreacted starting materials .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) isolates the target compound from diastereomers .
- Purity validation : Combustion analysis (%C, %H, %N) confirms elemental composition within ±0.3% deviation .
Advanced: How can researchers address low yields in the coupling of the 3,4-dimethoxybenzyl group to the piperidine ring?
- Activation strategies : Use in situ activation with HATU or T3P instead of traditional carbodiimides .
- Steric hindrance mitigation : Introduce temporary protecting groups (e.g., Fmoc) on the piperidine nitrogen to reduce steric bulk during coupling .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 h conventional heating), improving yields by 15–20% .
Basic: What stability considerations are critical for storing this compound, and how should degradation be monitored?
- Light sensitivity : Store in amber vials under argon to prevent photooxidation of the benzoxazine ring .
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the carboxamide group .
- Degradation assays : Monthly HPLC analysis (254 nm UV detection) tracks decomposition; >95% purity over 6 months is acceptable .
Advanced: How can computational methods aid in predicting the biological activity or reactivity of this compound?
- Docking studies : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina to prioritize in vitro assays .
- DFT calculations : Predict electrophilic sites (e.g., α,β-unsaturated ketone in benzoxazine) for reactivity mapping .
- MD simulations : Assess conformational flexibility of the piperidyl group in aqueous vs. lipid environments .
Basic: What spectroscopic "red flags" indicate impurities or structural anomalies in this compound?
- NMR anomalies : Extra peaks at δ 2.1–2.3 ppm suggest residual DMF; δ 5.5–6.0 ppm may indicate olefinic byproducts .
- IR discrepancies : Absence of the amide I band (~1650 cm⁻¹) signals incomplete coupling .
- MS fragments : Unexpected m/z peaks (e.g., +18 Da) suggest hydration or adduct formation .
Advanced: What strategies are effective for resolving conflicting bioactivity data across different assay systems?
- Assay validation : Cross-test in orthogonal systems (e.g., cell-free vs. cell-based assays) to rule out false positives .
- Metabolite profiling : LC-MS/MS identifies active metabolites that may explain discrepancies (e.g., demethylation of methoxy groups) .
- Statistical rigor : Apply Bland-Altman analysis to quantify inter-assay variability and establish significance thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
